

In-Depth Technical Guide to Pyraclostrobin-d6: Chemical Properties, Structure, and Methodologies

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Compound of Interest

Compound Name: *Pyraclostrobin-d6*

Cat. No.: *B1152990*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Pyraclostrobin-d6**. This deuterated analog of the widely used fungicide Pyraclostrobin serves as an essential internal standard for quantitative analysis in various matrices.

Chemical Properties and Structure

Pyraclostrobin-d6 is a stable isotope-labeled version of Pyraclostrobin, where six hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Table 1: General and Chemical Properties of **Pyraclostrobin-d6**

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Chemical Name | N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-(methoxy-d3)-carbamic acid methyl-d3 ester | [1][2] |
| Synonyms | Pyraclostrobin-d6 | [1][3] |
| CAS Number | 175013-18-0 (unlabeled) | [1][2][3] |
| Molecular Formula | C ₁₉ H ₁₂ D ₆ ClN ₃ O ₄ | [1][2][3] |
| Molecular Weight | 393.85 g/mol | [1][2][3] |
| Appearance | Beige solid/powder | [1] |
| Purity | >95% (typically analyzed by HPLC) | [2] |

Table 2: Physical and Chemical Data of Pyraclostrobin (Non-deuterated)

Data for the non-deuterated form is provided as a close approximation. Specific data for **Pyraclostrobin-d6** is not readily available.

| Property | Value | Source(s) |
|-------------------|---|-----------------|
| Melting Point | 63.7 - 65.2 °C | [4] |
| Solubility | Water: 1.9 mg/L (20 °C) Organic Solvents (approximate): - Ethanol: ~10 mg/mL - DMSO: ~30 mg/mL - Dimethylformamide (DMF): ~30 mg/mL | Cayman Chemical |
| UV/Vis Absorbance | λ _{max} : 277 nm | Cayman Chemical |

Chemical Structure

The chemical structure of **Pyraclostrobin-d6** is provided below, indicating the positions of the deuterium labels on the methoxy and methyl ester groups.

SMILES: [2H]C([2H])([2H])OC(=O)N(OC([2H])([2H])[2H])c1ccccc1COc1ccn(-c2ccc(Cl)cc2)n1^[1] InChI: InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3^[1] InChI Key: HZRSNVGNWUDEFX-WFGJKAKNSA-N^[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Pyraclostrobin-d6** are not extensively published. However, based on general principles of organic synthesis and analytical chemistry, representative methodologies can be outlined.

Synthesis of Pyraclostrobin-d6

A plausible synthetic route for **Pyraclostrobin-d6** would involve the use of deuterated reagents in the final steps of a synthesis pathway similar to that of unlabeled Pyraclostrobin. A general, multi-step synthesis of pyraclostrobin has been described.^[5] The key step for introducing the deuterium labels would be the methylation reactions.

Illustrative Final Step:

A likely final step would involve the reaction of a precursor amine with deuterated methyl chloroformate ($\text{CD}_3\text{O}(\text{CO})\text{Cl}$) or a similar deuterated methylating agent to form the carbamate ester, and the use of deuterated methanol (CD_3OD) in the formation of the methoxy group.

Note: A specific, validated synthesis protocol for **Pyraclostrobin-d6** is not publicly available.

Analytical Methodology: Quantification by LC-MS/MS

Pyraclostrobin-d6 is primarily used as an internal standard for the accurate quantification of Pyraclostrobin in complex matrices such as food, soil, and biological samples. A typical workflow involves extraction, cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation (QuEChERS Method - Modified)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

- Extraction:
 1. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
 2. Add 10 mL of acetonitrile.
 3. Spike with a known concentration of **Pyraclostrobin-d6** internal standard solution.
 4. Add a salt packet containing MgSO_4 and NaCl .
 5. Shake vigorously for 1 minute.
 6. Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 1. Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18, and MgSO_4).
 2. Vortex for 30 seconds.
 3. Centrifuge at 10,000 rpm for 2 minutes.
 4. The supernatant is ready for LC-MS/MS analysis.

B. LC-MS/MS Instrumental Analysis

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Pyraclostrobin and **Pyraclostrobin-d6**.
 - Pyraclostrobin: e.g., m/z 388 \rightarrow 194
 - **Pyraclostrobin-d6**: e.g., m/z 394 \rightarrow 200

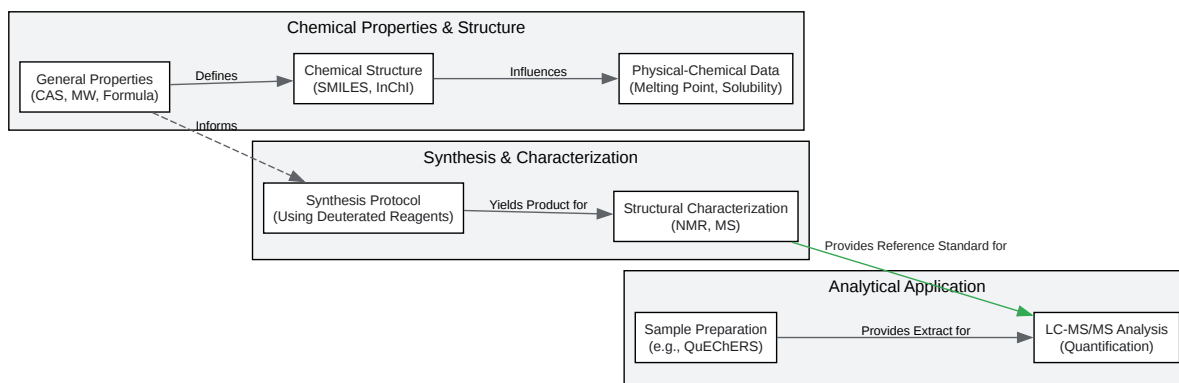
Table 3: Representative LC-MS/MS Parameters

| Parameter | Setting |
|------------------------------------|---|
| LC Column | C18 Reverse-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Time-programmed gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI+ |
| MRM Transition (Pyraclostrobin) | 388 \rightarrow 194 (Quantifier), 388 \rightarrow 163 (Qualifier) |
| MRM Transition (Pyraclostrobin-d6) | 394 \rightarrow 200 (Quantifier) |

Visualizations

Logical Relationship of Pyraclostrobin-d6 Information

The following diagram illustrates the interconnectedness of the information presented in this guide, from the fundamental chemical properties to its application.

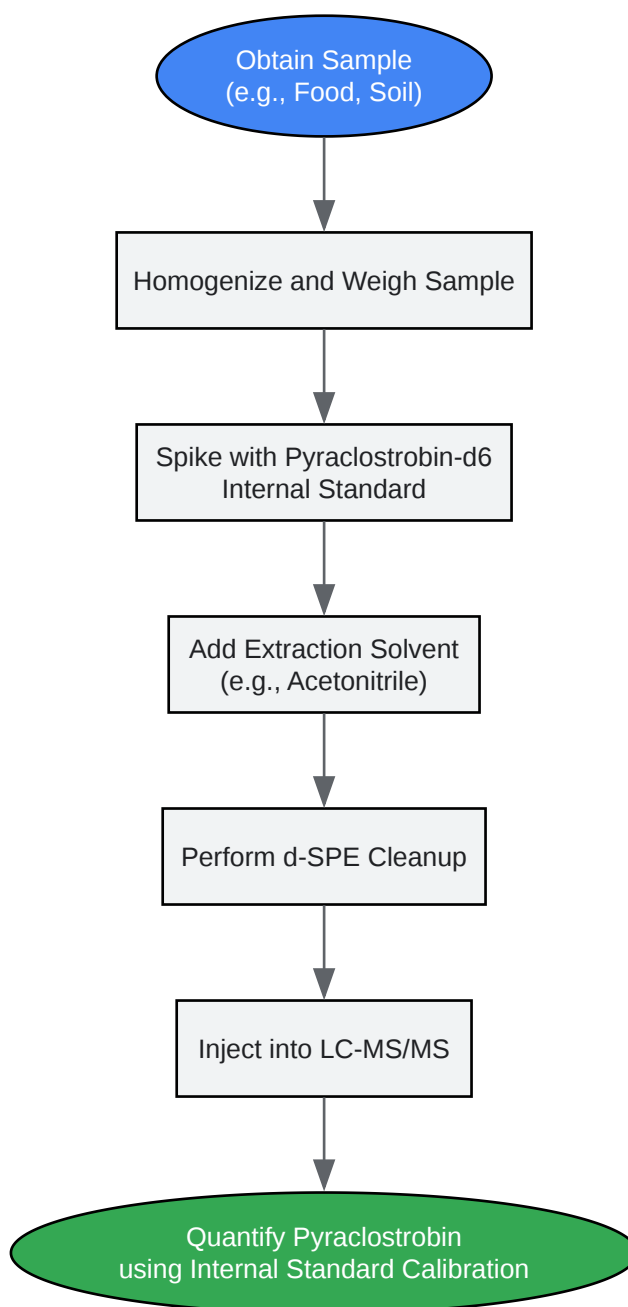


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Caption: Logical workflow for **Pyraclostrobin-d6** from properties to application.

Experimental Workflow for Quantification

This diagram outlines the typical experimental steps for using **Pyraclostrobin-d6** as an internal standard in a quantitative analysis.



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Caption: Workflow for quantitative analysis using **Pyraclostrobin-d6**.

Safety Information

The safety data for **Pyraclostrobin-d6** is expected to be very similar to that of Pyraclostrobin. The following information is based on the Safety Data Sheet (SDS) for Pyraclostrobin.

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Toxic if inhaled. Very toxic to aquatic life with long-lasting effects.[6][7][8]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[6]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8]

Users should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

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